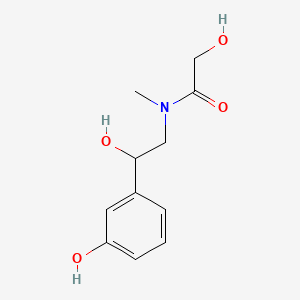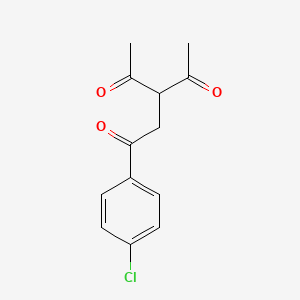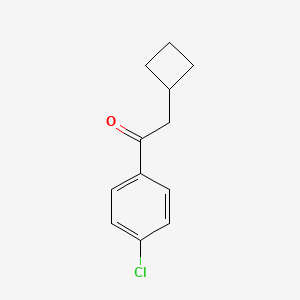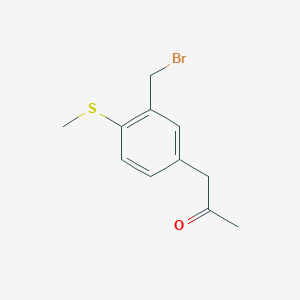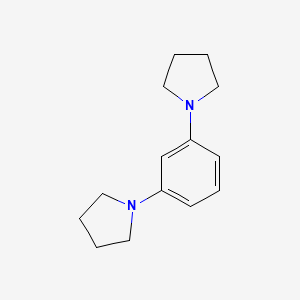
1,1'-Benzene-1,3-diyldipyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Benzene-1,3-diyldipyrrolidine is an organic compound characterized by the presence of a benzene ring substituted with two pyrrolidine groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Benzene-1,3-diyldipyrrolidine typically involves the reaction of benzene-1,3,5-triol (phloroglucinol) with γ-ureidoacetals in the presence of trifluoroacetic acid as a catalyst . This method allows for the efficient formation of the desired dipyrrolidine derivative.
Industrial Production Methods: While specific industrial production methods for 1,1’-Benzene-1,3-diyldipyrrolidine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Benzene-1,3-diyldipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyrrolidine rings or the benzene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyrrolidine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or pyrrolidine moieties.
Applications De Recherche Scientifique
1,1’-Benzene-1,3-diyldipyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for targeting specific proteins or pathways.
Mécanisme D'action
The mechanism of action of 1,1’-Benzene-1,3-diyldipyrrolidine involves its interaction with specific molecular targets. For instance, molecular docking studies suggest that the compound may interact with proteins such as Akt, influencing their activity and downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,2’-Bipyrrolidine: Another dipyrrolidine derivative with different substitution patterns.
1,1’-Biphenyl-2,2’-diyldipyrrolidine: A compound with a biphenyl core instead of a benzene ring.
1,3-Dipyrrolidinylbenzene: A similar compound with different substitution positions on the benzene ring.
Uniqueness: 1,1’-Benzene-1,3-diyldipyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
27594-18-9 |
|---|---|
Formule moléculaire |
C14H20N2 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-(3-pyrrolidin-1-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2/c1-2-9-15(8-1)13-6-5-7-14(12-13)16-10-3-4-11-16/h5-7,12H,1-4,8-11H2 |
Clé InChI |
AXDQOOKJHFIYLE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC(=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


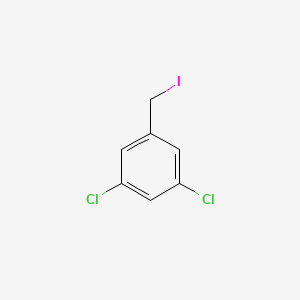

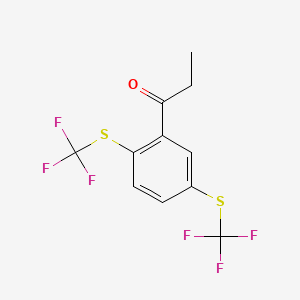
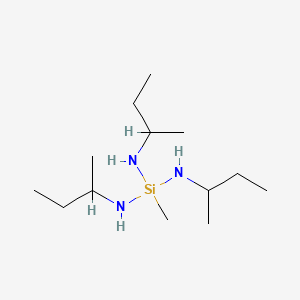

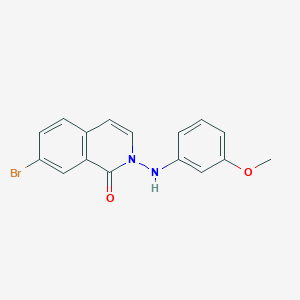
![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
